2-Hydroxy-3-isopropylsuccinic acid
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Overview
Description
2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a dicarboxylic acid with the molecular formula C7H12O5. It is a derivative of succinic acid, featuring a hydroxyl group and an isopropyl group attached to the carbon backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-isopropylsuccinic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-isopropylsuccinic acid using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropylsuccinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxyl groups can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-3-isopropylsuccinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler dicarboxylic acid without the hydroxyl and isopropyl groups.
Malic acid: Contains a hydroxyl group but lacks the isopropyl group.
Citric acid: A tricarboxylic acid with different functional groups and structural properties.
Uniqueness
2-Hydroxy-3-isopropylsuccinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
16048-89-8 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI Key |
RNQHMTFBUSSBJQ-CRCLSJGQSA-N |
SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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